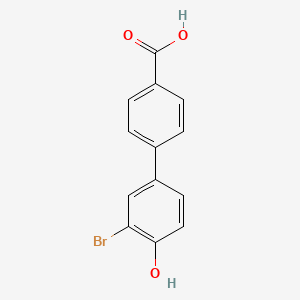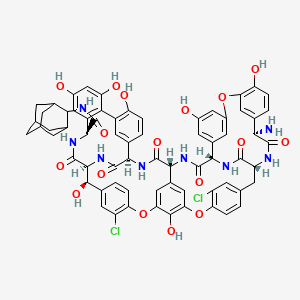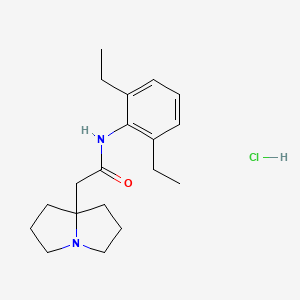
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride is a synthetic organic compound It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride typically involves the following steps:
Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Substitution with the Diethylphenyl Group: The diethylphenyl group is attached through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Formation of the Hydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to verify the compound’s purity and structure.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or halogenating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Pharmacology: Studying its effects on biological systems and potential therapeutic uses.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Biological Research: Investigating its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Biological Effects: Inducing changes in cellular functions or physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolizine-7a(5H)-acetamide: Without the tetrahydro and diethylphenyl groups.
Tetrahydro-1H-pyrrolizine: Lacking the acetamide and diethylphenyl groups.
N-(2,6-Diethylphenyl)acetamide: Without the pyrrolizine ring.
Uniqueness
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88297-25-0 |
|---|---|
Formule moléculaire |
C19H29ClN2O |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
N-(2,6-diethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H28N2O.ClH/c1-3-15-8-5-9-16(4-2)18(15)20-17(22)14-19-10-6-12-21(19)13-7-11-19;/h5,8-9H,3-4,6-7,10-14H2,1-2H3,(H,20,22);1H |
Clé InChI |
AVAODJPEUJFKFW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)CC23CCCN2CCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]](/img/structure/B15192071.png)

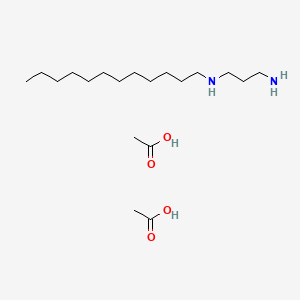

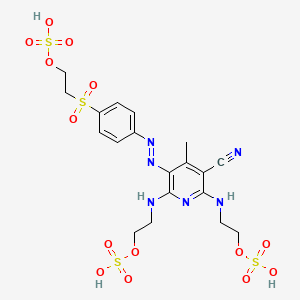
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)
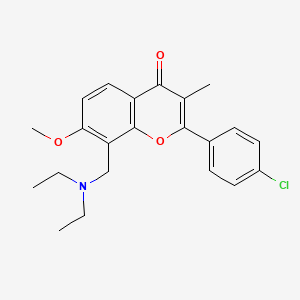

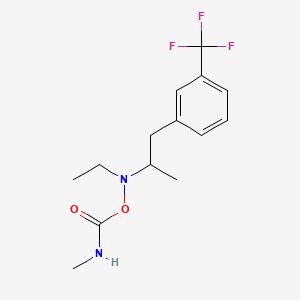

![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)

